molecular formula C11H22N2O3 B2880810 Tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate CAS No. 2344685-79-4

Tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate

Cat. No.: B2880810
CAS No.: 2344685-79-4
M. Wt: 230.308
InChI Key: ZHTNQTRVKPVQOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.31 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a cyclobutyl ring, which is further substituted with an aminomethyl and a hydroxy group. It is commonly used in organic synthesis and has various applications in scientific research.

Mechanism of Action

Comparison with Similar Compounds

Tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the cyclobutyl ring, which imparts distinct chemical and biological properties.

Biological Activity

Tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate, also known as Tert-butyl (3-hydroxycyclobutyl)(methyl)carbamate, is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : Tert-butyl (3-hydroxycyclobutyl)(methyl)carbamate
  • Molecular Formula : C11H22N2O2
  • Molecular Weight : 214.30 g/mol
  • CAS Number : 1363382-06-2
  • Purity : Typically ≥ 97%

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, which include enzymes and receptors involved in various metabolic pathways. The compound exhibits properties that suggest it may act as a modulator of neurotransmitter systems and has been investigated for its potential role in neuropharmacology.

Biological Activity

  • Antimicrobial Activity :
    • Studies have indicated that derivatives of carbamate compounds exhibit antimicrobial properties against various strains of bacteria. For instance, related compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens .
    • The mechanism often involves disruption of bacterial membrane integrity, leading to cell lysis and death .
  • Cytotoxicity :
    • Research indicates that certain analogs of this compound possess cytotoxic effects against human carcinoma cell lines. The cytotoxicity is believed to arise from the compound's ability to induce apoptosis in cancer cells .
  • Neuroprotective Effects :
    • Some studies suggest that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It is hypothesized that it may modulate pathways involved in neuronal survival and stress responses .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria, including MRSA.
CytotoxicityReported significant cytotoxic effects on human cancer cell lines, indicating potential for cancer therapy development.
NeuroprotectionSuggested potential benefits in neurodegenerative disease models, with mechanisms involving modulation of neuronal stress responses.

Properties

IUPAC Name

tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-6-8-4-11(15,5-8)7-12/h8,15H,4-7,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTNQTRVKPVQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(C1)(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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